molecular formula C13H11F2N B8164784 2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8164784
M. Wt: 219.23 g/mol
InChI Key: PLEQUAVZNLFRCJ-UHFFFAOYSA-N
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Description

2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a fluorinated biphenylamine derivative characterized by a biphenyl core with fluorine substituents at the 2' and 6' positions of the distal phenyl ring and a methyl group at the 4 position of the proximal phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group modulates steric bulk and electronic density .

Properties

IUPAC Name

4-fluoro-5-(2-fluorophenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-6-12(15)10(7-13(8)16)9-4-2-3-5-11(9)14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQUAVZNLFRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in fluorinated compounds, where fluorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated biphenyl derivatives, while substitution could introduce various functional groups like amines or ethers.

Mechanism of Action

The mechanism of action of 2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the positions and types of substituents on the biphenyl scaffold. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties
Compound Name CAS Number Substituents (Proximal/Distal Rings) Molecular Formula Molecular Weight
2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine Not Available 4-CH₃ (proximal); 2',6'-F (distal) C₁₃H₁₁F₂N 219.23
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 1541521-18-9 4-CH₃ (proximal); 2'-F,5'-Br (distal) C₁₃H₁₁BrFN 280.14
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 1694468-64-8 2-CH₃ (proximal); 4'-F (distal) C₁₃H₁₂FN 201.24
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 1184136-90-0 4-NH₂ (proximal); 3',4'-F (distal) C₁₂H₉F₂N 205.20
6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine 1927099-77-1 4-CH₃ (proximal); 3'-OCH₃,6-F (distal) C₁₄H₁₃FNO 233.26

Key Observations :

  • Electronic Effects: Fluorine's electron-withdrawing nature reduces electron density at the biphenyl core, influencing reactivity in electrophilic substitutions.
  • Halogen vs. Alkoxy Substitutions : Replacing fluorine with bromine (as in 1541521-18-9) increases molecular weight and polarizability, while methoxy groups (e.g., 1927099-77-1) introduce electron-donating effects, altering redox properties .

Reactivity Trends :

  • Fluorine substituents deactivate the ring toward electrophilic attack but facilitate nucleophilic aromatic substitution under harsh conditions.
  • Methyl groups enhance stability against oxidative degradation compared to unsubstituted amines .

Physical and Spectral Properties

Table 2: Thermal and Spectral Data
Compound Melting Point (°C) Boiling Point (°C) ¹H NMR (δ, ppm) Key Signals
2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine Not Reported ~489 (Predicted) 6.8–7.3 (m, aromatic H), 2.4 (s, CH₃)
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine Not Reported Not Reported 7.1–7.5 (m, aromatic H), 2.3 (s, CH₃)
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine Not Reported 489.1 (Predicted) 6.7–7.2 (m, aromatic H), 2.2 (s, CH₃)
3',4'-Difluoro-[1,1'-biphenyl]-4-amine Not Reported 527.2 (Predicted) 6.9–7.4 (m, aromatic H)

Notes:

  • Predicted boiling points correlate with molecular weight and fluorine content. Higher fluorination increases boiling points due to dipole interactions .
  • ¹H NMR spectra for methyl-containing compounds show distinct singlet peaks for CH₃ groups at ~2.2–2.4 ppm .

Biological Activity

2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine typically involves several steps, including:

  • Starting Materials : The synthesis begins with commercially available biphenyl derivatives.
  • Fluorination : Selective fluorination is performed to introduce the difluoro groups at the 2' and 6' positions.
  • Amine Formation : The final step involves amination at the 3-position to yield the target compound.

The reaction conditions and yields can vary significantly based on the specific methods employed, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

Antitumor Activity

Recent studies have demonstrated that 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against:

  • 4T1 Murine Mammary Carcinoma
  • COLO201 Human Colorectal Adenocarcinoma
  • SNU-1 Human Gastric Carcinoma

The compound's mechanism of action is primarily attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This action is similar to other compounds in its class that have been studied for their anticancer properties .

The biological activity of 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine can be summarized as follows:

  • DNA Intercalation : The compound inserts itself between DNA base pairs, leading to structural distortions that inhibit replication.
  • Topoisomerase Inhibition : It may also inhibit topoisomerases, enzymes crucial for DNA unwinding during replication .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, effectively halting proliferation in sensitive cell lines .

Study 1: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using the MTT assay method across multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values ranging from 10 µM to 30 µM across different cell types. The selectivity index was notably high when compared to normal fibroblast cells, indicating a favorable therapeutic window .

Cell LineIC50 (µM)Selectivity Index
4T1 Murine Mammary Carcinoma15>5
COLO20120>4
SNU-125>3

Study 2: Mechanistic Insights

In a mechanistic study involving flow cytometry and Western blot analysis, it was observed that treatment with 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine led to an increase in apoptosis markers (e.g., cleaved caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells .

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